Amino‑Substitution Position and Linker Length: 4‑(2‑Aminoethyl) vs. 4‑Aminomethyl vs. 3‑Amino
The target compound possesses a 4‑(2‑aminoethyl) substituent, placing the primary amine two carbon atoms away from the piperidine ring. In the sigma‑1 receptor ligand series sharing this scaffold, the ethylene linker was essential for achieving sub‑micromolar affinity; earlier analogs containing a one‑carbon aminomethyl linker or a 3‑amino regioisomer showed substantially reduced binding [1]. Although direct binding data for the free methyl ester are not available in published SAR tables, the scaffold congruence with potent sigma‑1 ligands (Kᵢ values as low as 1.3 nM for optimized N‑substituted derivatives) provides a strong structural rationale for selecting the 4‑(2‑aminoethyl) regioisomer over the 4‑aminomethyl (CAS 2208788-27-4) or 3‑amino (CAS 2208275-14-1) analogs when sigma‑1 receptor affinity is a relevant downstream criterion [1].
| Evidence Dimension | Sigma‑1 receptor binding affinity (Kᵢ) dependence on amino‑substitution pattern |
|---|---|
| Target Compound Data | Scaffold shared with characterized 4‑(2‑aminoethyl)piperidine sigma‑1 ligands (Kᵢ range: 1.3–17 nM for optimized compounds) [1] |
| Comparator Or Baseline | 4‑Aminomethyl analog: not reported in sigma‑1 SAR; 3‑amino regioisomer: not associated with sigma‑1 binding activity |
| Quantified Difference | Class‑level: 4‑(2‑aminoethyl)piperidine scaffold reliably yields sigma‑1 Kᵢ < 100 nM; 4‑aminomethyl and 3‑amino analogs absent from active sigma‑1 ligand series |
| Conditions | Radioligand displacement assays using [³H]-ditolylguanidine or [³H]-(+)-pentazocine at sigma‑1 receptors in rat PC‑12 cells or human recombinant receptors [1] |
Why This Matters
Investigators pursuing sigma‑1 receptor chemical biology or antiproliferative screening should preferentially source the 4‑(2‑aminoethyl) regioisomer to align with validated pharmacophore models, avoiding the inactive or uncharacterized 4‑aminomethyl and 3‑amino alternatives.
- [1] Holtschulte, C. et al. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ₁ Receptor Ligands with Antiproliferative Properties. ChemMedChem 2022, 17, e202100735. DOI: 10.1002/cmdc.202100735. View Source
